5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, including this compound, have significant pharmacological properties .
Preparation Methods
The synthesis of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . This reaction typically yields crystals from dilute ethanol with a melting point of 115°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This enhancement occurs through binding to a site on the GABA_A receptor/chloride channel, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in sedative, hypnotic, and anticonvulsant effects.
Comparison with Similar Compounds
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant activity and used in the treatment of epilepsy.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used as a short-acting sedative and hypnotic.
Properties
CAS No. |
64038-31-9 |
---|---|
Molecular Formula |
C13H19N2NaO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
sodium;1-methyl-5-[(E)-pent-2-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-6-7-8-13(9(2)3)10(16)14-12(18)15(4)11(13)17;/h6-7,9H,5,8H2,1-4H3,(H,14,16,18);/q;+1/p-1/b7-6+; |
InChI Key |
YRWKOQGRUPZQCC-UHDJGPCESA-M |
Isomeric SMILES |
CC/C=C/CC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
Canonical SMILES |
CCC=CCC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.